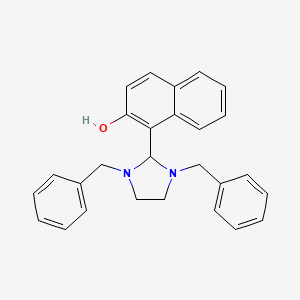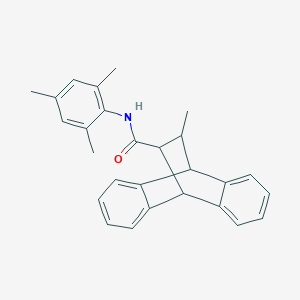
1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a naphthalen-2-ol moiety linked to a 1,3-dibenzylimidazolidin-2-yl group, forming a structure that exhibits interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-2-ol with 1,3-dibenzylimidazolidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalen-2-ol derivatives with altered functional groups .
Scientific Research Applications
1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes . The compound’s antioxidant properties could be linked to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols: These compounds share a similar naphthalen-2-ol core but differ in the substituents on the benzimidazole ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalen-2-yl group linked to a triazole ring, showcasing different chemical properties and applications.
Uniqueness: 1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol stands out due to its unique combination of the naphthalen-2-ol and imidazolidine moieties, which confer distinct chemical reactivity and potential biological activities. Its structural features enable it to participate in a variety of chemical reactions and exhibit diverse applications in research and industry.
Properties
Molecular Formula |
C27H26N2O |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(1,3-dibenzylimidazolidin-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C27H26N2O/c30-25-16-15-23-13-7-8-14-24(23)26(25)27-28(19-21-9-3-1-4-10-21)17-18-29(27)20-22-11-5-2-6-12-22/h1-16,27,30H,17-20H2 |
InChI Key |
ZIUFOEDEFZZIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11529542.png)

![2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)-N-methylacetamide](/img/structure/B11529548.png)
![5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11529550.png)

![2-(4-Methoxyphenyl)-2-oxoethyl (1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B11529564.png)
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B11529571.png)
![2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11529576.png)
![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide](/img/structure/B11529583.png)
![4,4'-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11529587.png)
![3-Dodecyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11529589.png)
![2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11529591.png)
![2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11529612.png)
![(5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11529619.png)
